molecular formula C18H12S B14760335 2-(Anthracen-9-yl)thiophene CAS No. 1689-07-2

2-(Anthracen-9-yl)thiophene

Cat. No.: B14760335
CAS No.: 1689-07-2
M. Wt: 260.4 g/mol
InChI Key: XUFDQKPCBBPVEW-UHFFFAOYSA-N
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Description

2-(Anthracen-9-yl)thiophene is a conjugated organic compound comprising an anthracene core fused to a thiophene ring via a single bond at the 2-position of the thiophene. This hybrid structure combines the π-electron-rich anthracene system with the electron-deficient thiophene moiety, enabling unique optoelectronic properties. It is synthesized via cross-coupling reactions, such as the Stille coupling of 9,10-dibromoanthracene with 2-(tert-butylstannyl)thiophene in the presence of Pd₂(dba)₃ and tri-o-tolylphosphine, yielding 46% of the product after purification . Key spectroscopic data include:

  • ¹H-NMR (CDCl₃): δ = 8.59 (d, J = 8.9 Hz, 2H), 7.83 (d, J = 8.9 Hz, 2H), 7.63–7.17 (m, 4H for thiophene protons) .
  • Photophysical properties: The anthracene-thiophene linkage facilitates excimer formation under specific conditions, making it a model system for studying intermolecular interactions in fluorescence applications .

Properties

CAS No.

1689-07-2

Molecular Formula

C18H12S

Molecular Weight

260.4 g/mol

IUPAC Name

2-anthracen-9-ylthiophene

InChI

InChI=1S/C18H12S/c1-3-8-15-13(6-1)12-14-7-2-4-9-16(14)18(15)17-10-5-11-19-17/h1-12H

InChI Key

XUFDQKPCBBPVEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Anthracen-9-yl)thiophene can be synthesized via the Stille coupling reaction. This method involves the coupling of a stannylated thiophene derivative with an anthracene halide in the presence of a palladium catalyst. The reaction typically proceeds under inert conditions, such as an argon atmosphere, and requires the use of solvents like tetrahydrofuran (THF) or toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-(Anthracen-9-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while electrophilic substitution on the anthracene moiety can introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(Anthracen-9-yl)thiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient electron transfer and light absorption. In biological applications, it can interact with cellular components through π-π stacking interactions and hydrogen bonding, facilitating its use in imaging and therapy .

Comparison with Similar Compounds

(a) Cyano-ethylene-ANT (2-(Anthracen-9-ylmethylene)-malononitrile)

  • Structure: Features two electron-withdrawing cyano groups attached to the ethylene bridge, enhancing electron-accepting capacity.
  • Ag/AgCl), attributed to strong electron withdrawal by cyano groups .
  • Applications : Used in organic superconductors due to its stabilized charge-transfer states .

(b) Methyl-ethylene-ketone-ANT ((E)-4-(Anthracen-9-yl)-but-3-en-2-one)

  • Structure: Contains a methyl-substituted ketone group, acting as a moderate electron donor.

(c) trans-9-(2-Phenylethenyl)anthracene

  • Structure : A Wittig reaction product with a phenylvinyl group.
  • Photophysical properties : Exhibits strong fluorescence (quantum yield >0.8) due to extended conjugation and rigid planar structure .
  • Synthesis : Achieved in high yield (>80%) via a stereoselective Wittig reaction, demonstrating superior scalability compared to 2-(Anthracen-9-yl)thiophene .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Properties
This compound C₁₈H₁₂S 260.36 Anthracene, thiophene Excimer formation, moderate fluorescence
Cyano-ethylene-ANT C₁₉H₁₀N₂ 266.30 Cyano, ethylene High electron affinity, redox-active
Methyl-ethylene-ketone-ANT C₁₉H₁₄O 258.32 Ketone, methyl Moderate electron donation, thermal stability
Anthracen-9-yl(thiophen-2-yl)methanol C₁₉H₁₄OS 290.38 Hydroxyl, thiophene High predicted boiling point (519.3°C)

Research Findings

Electrochemical Performance: this compound exhibits intermediate redox behavior compared to cyano-ethylene-ANT and methyl-ethylene-ketone-ANT, balancing electron-rich anthracene and electron-deficient thiophene . Derivatives with strong electron-withdrawing groups (e.g., cyano-ethylene-ANT) show enhanced charge-carrier mobility in organic electronic devices .

Synthetic Efficiency :

  • The Stille coupling method for this compound achieves moderate yields (46%), whereas Wittig reactions for trans-9-(2-phenylethenyl)anthracene yield >80% .

Photophysical Applications :

  • This compound's excimer-forming ability makes it suitable for fluorescence sensors, while trans-9-(2-phenylethenyl)anthracene is preferred in high-efficiency OLEDs due to its superior quantum yield .

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